molecular formula C5H4N2O B3024196 Pyridazine-3-carbaldehyde CAS No. 60170-83-4

Pyridazine-3-carbaldehyde

Cat. No.: B3024196
CAS No.: 60170-83-4
M. Wt: 108.1 g/mol
InChI Key: YRUFRSUZZACWCW-UHFFFAOYSA-N
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Description

Pyridazine-3-carbaldehyde (CAS: 60170-83-4) is a nitrogen-containing heterocyclic aldehyde with the molecular formula C₅H₃N₂O. Its structure consists of a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a formyl group (-CHO) at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactivity and ability to form Schiff bases, hydrazones, and other derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridazine-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by oxidation to introduce the aldehyde group. Another method includes the reaction of pyridazine derivatives with formylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Pyridazine-3-carbaldehyde has been identified as a potential antiviral agent, particularly effective against herpes simplex virus type 1 (HSV-1). Its mechanism involves the inhibition of viral replication, making it a candidate for further development in antiviral therapies .

Synthesis of Derivatives
Research has shown that this compound can be utilized to synthesize various derivatives with enhanced biological activities. For instance, thiosemicarbazone derivatives derived from this compound have demonstrated promising antitumor activities against several human cancer cell lines, including lung and breast cancers . The structural modifications of these derivatives can significantly influence their cytotoxicity and selectivity towards tumor cells.

Coordination Chemistry

Ruthenium Complexes
Recent studies have focused on the formation of ruthenium complexes with pyridazine-3-carboxylic acid. These complexes exhibit notable antibacterial properties against strains such as Pseudomonas aeruginosa, showing efficacy comparable to conventional antibiotics like ciprofloxacin. The complexes not only inhibit biofilm formation but also reduce virulence factors in bacterial strains .

Zinc Complexes
this compound has also been used in the synthesis of zinc(II) complexes with isonicotinoylhydrazone ligands. These complexes are characterized by their coordination capabilities and biological activities, which are attributed to the azomethine functionality present in the ligands .

Environmental Applications

Adsorption Materials
The functionalization of silica with this compound derivatives has led to the development of effective adsorbents for heavy metal ions such as Cu(II). These materials demonstrate high selectivity and adsorption capacity, making them suitable for environmental remediation applications . The adsorption mechanisms have been thoroughly investigated, revealing insights into the interactions between the adsorbent and metal ions.

Computational Studies

Spectroscopic Analysis
Computational studies involving this compound have provided valuable insights into its vibrational properties and electronic structure. Using methods such as DFT (Density Functional Theory), researchers have predicted vibrational wavenumbers and hyperpolarizability, which are crucial for understanding its potential applications in nonlinear optics .

Summary Table of Applications

Application Area Description Key Findings
Medicinal ChemistryAntiviral agent against HSV-1; synthesis of antitumor derivativesEffective against various cancer cell lines; potential for drug development
Coordination ChemistryFormation of ruthenium and zinc complexesAntibacterial properties; reduction of virulence factors in bacteria
Environmental ApplicationsDevelopment of silica-based adsorbents for heavy metal removalHigh selectivity and capacity for Cu(II) ion adsorption
Computational StudiesSpectroscopic analysis using DFTInsights into vibrational properties and electronic structure

Mechanism of Action

The mechanism of action of pyridazine-3-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pyridazine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility : Soluble in polar organic solvents (e.g., DMSO, DMF, acetone) but sparingly soluble in water .
  • Reactivity : The aldehyde group participates in condensation reactions, enabling the synthesis of bioactive derivatives like thiosemicarbazones and Schiff bases .

Structural and Functional Group Variations

Pyridazine-3-carbaldehyde belongs to a broader class of heterocyclic aldehydes. Key structural analogs include:

Compound Name Substituents/Modifications CAS Number Key Properties/Applications
Pyridine-3-carbaldehyde Pyridine ring (one N atom) 500-22-1 Precursor for thiosemicarbazones; antimicrobial activity
6-(Trifluoromethyl)this compound CF₃ group at position 6 1245643-49-5 Enhanced lipophilicity; used in fluorinated drug design
6-Chloroimidazo[1,2-b]this compound Cl and imidazole fusion 154578-26-4 Increased electrophilicity; toxicological concerns
6-(3-Hydroxypiperidin-1-yl)pyridine-3-carbaldehyde Hydroxypiperidinyl group at position 6 2365419-32-3 Improved solubility; CNS-targeting potential

Research Findings and Trends

Recent studies highlight this compound’s role in multitarget drug design. For example:

  • Anticancer Potential: Schiff bases derived from this compound show promise in inhibiting topoisomerase II, with IC₅₀ values comparable to doxorubicin .
  • Fluorescent Probes : Derivatives with extended conjugation (e.g., coumarin hybrids) exhibit strong λmax shifts (~450 nm), useful in bioimaging .

Biological Activity

Pyridazine-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article discusses its pharmacological potential, focusing on its mechanisms of action, structure-activity relationships (SAR), and various therapeutic applications.

Overview of this compound

This compound is a derivative of pyridazine, a six-membered aromatic heterocyclic compound. The presence of the aldehyde functional group enhances its reactivity and biological activity. Research has shown that pyridazine derivatives exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Properties

This compound and its derivatives have been studied for their anticancer activities. A notable study synthesized a series of 3,6-disubstituted pyridazines and evaluated their effects on human cancer cell lines. The results indicated that several derivatives exhibited potent cytotoxicity against breast cancer cell lines (T-47D and MDA-MB-231) with IC50 values ranging from 20.1 to 55.6 nM. These compounds induced apoptosis and altered cell cycle progression, particularly increasing the G2/M phase population in treated cells .

Table 1: Anticancer Activity of Pyridazine Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
11lT-47D20.1Induces apoptosis
11mMDA-MB-23143.8Alters cell cycle progression
11eT-47D55.6CDK2 inhibition

Anti-inflammatory Effects

Research has demonstrated that certain pyridazine derivatives can inhibit pro-inflammatory cytokines such as IL-1β in human cells. For instance, specific compounds showed significant inhibition of IL-1β production in HL-60 cells stimulated with lipopolysaccharide, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

Pyridazine derivatives have also been reported to possess antimicrobial properties. Studies indicate that they can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of pyridazine derivatives is closely tied to their chemical structure. Modifications to the pyridazine ring or the aldehyde group can significantly influence their potency and selectivity for biological targets.

Key Findings:

  • Substituents at the 3 and 6 positions of the pyridazine ring can enhance anticancer activity.
  • The presence of electronegative groups (e.g., -CF3 or -NO2) has been associated with increased inhibitory potential against specific enzymes such as CDK2 .

Case Studies

  • Anticancer Study : A study on a series of pyridazine derivatives revealed that compounds with specific substitutions exhibited enhanced activity against breast cancer cells, with detailed flow cytometric analysis confirming their ability to induce apoptosis through cell cycle arrest .
  • Anti-inflammatory Study : Another investigation focused on the ability of pyridazine derivatives to inhibit IL-1β production in inflammatory models. The results highlighted their potential in treating inflammatory diseases by modulating cytokine levels .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyridazine-3-carbaldehyde, and how do reaction conditions influence yield?

  • This compound is typically synthesized via functionalization of pyridazine precursors. For example, microwave-assisted synthesis (e.g., 3,6-di(pyridin-2-yl)pyridazines) enables efficient heating and reduced reaction times compared to conventional methods . Mono- or bis-functionalization of dichloropyridazine derivatives can also serve as a starting point, where selective substitution at the 3-position is achieved using aldehydes or hydrazines under controlled temperatures (60–100°C) and inert atmospheres . Yield optimization requires careful monitoring of stoichiometry, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd or Cu-based catalysts).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are essential for confirming the aldehyde proton (δ 9.5–10.5 ppm) and pyridazine ring structure .
  • Mass Spectrometry (ESI-MS): Used to verify molecular ion peaks and fragmentation patterns, ensuring correct molecular weight and purity .
  • Gas Chromatography (GC): Paired with mass spectrometry (GC-MS) for assessing volatility and thermal stability, particularly when analyzing reaction intermediates .
  • UV-Vis Spectroscopy: Helps identify conjugation effects in derivatives, such as hydrazones or Schiff bases .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are required to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors, especially during solvent reflux or distillation .
  • Waste Disposal: Segregate chemical waste and collaborate with certified disposal services to mitigate environmental contamination .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives for targeted bioactivity?

  • Molecular Docking: Tools like AutoDock or Schrödinger Suite predict binding affinities of derivatives (e.g., triazolo[4,3-b]pyridazines) to biological targets (e.g., enzymes or receptors) .
  • DFT Calculations: Density Functional Theory models optimize electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-active applications .
  • ADMET Prediction: Software such as SwissADME evaluates pharmacokinetic properties (e.g., solubility, metabolic stability) prior to in vitro testing .

Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?

  • Cross-Validation: Combine NMR, IR, and X-ray crystallography to confirm structural ambiguities (e.g., tautomerism in hydrazones) .
  • Purity Assessment: Use HPLC or TLC to rule out impurities causing anomalous peaks .
  • Isotopic Labeling: 15^15N or 13^13C-labeled reagents clarify complex reaction mechanisms (e.g., cyclization pathways) .

Q. How do solvent and catalyst systems influence regioselectivity in this compound functionalization?

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions, favoring 3-position reactivity .
  • Catalyst Screening: Pd(OAc)2_2/Xantphos systems enhance Suzuki-Miyaura coupling efficiency for aryl group introduction, while CuI/1,10-phenanthroline promotes Ullmann-type aminations .
  • Temperature Gradients: Lower temperatures (0–25°C) reduce side reactions in acid-sensitive intermediates .

Q. Methodological Considerations

Q. How to design a robust experimental protocol for synthesizing this compound hydrazones?

  • Reagent Ratios: Use a 1:1.2 molar ratio of aldehyde to hydrazine to account for volatility losses .
  • Reaction Monitoring: Track progress via TLC (eluent: ethyl acetate/hexane, 3:7) and quench with ice-water to isolate precipitates .
  • Purification: Column chromatography (silica gel, gradient elution) removes unreacted starting materials .

Q. What criteria validate the reproducibility of this compound-based assays?

  • Negative/Positive Controls: Include known inhibitors or agonists in bioactivity assays to benchmark results .
  • Triplicate Trials: Repeat experiments under identical conditions to calculate standard deviations .
  • Blind Analysis: Separate data collection and interpretation teams to minimize bias .

Q. Data Presentation and Publication

Q. How to structure a methods section for this compound research in compliance with ICMJE standards?

  • Chemical Descriptors: Provide CAS numbers, vendor details (e.g., MedChemExpress HY-Y0530), and purity grades (>95%) .
  • Instrument Calibration: Specify NMR spectrometer frequencies (e.g., 400 MHz) and GC column types (e.g., HP-5MS) .
  • Ethical Compliance: Declare institutional safety approvals and conflict of interests .

Properties

IUPAC Name

pyridazine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c8-4-5-2-1-3-6-7-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUFRSUZZACWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515075
Record name Pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60170-83-4
Record name Pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridazine-3-carbaldehyde
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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